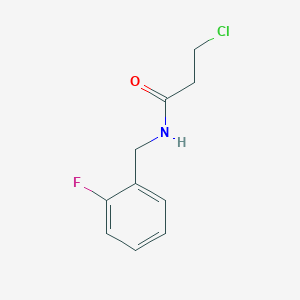

3-chloro-N-(2-fluorobenzyl)propanamide

Descripción

BenchChem offers high-quality 3-chloro-N-(2-fluorobenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-fluorobenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-chloro-N-[(2-fluorophenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGWKGYKJXYCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588493 | |

| Record name | 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895367-68-7 | |

| Record name | 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide, a halogenated secondary amide with potential applications as a versatile building block in medicinal chemistry and materials science. The core of this synthesis lies in the formation of a robust amide bond, a fundamental reaction in organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the causality behind the experimental design, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy and Mechanism

The most direct and efficient route to synthesize 3-chloro-N-(2-fluorobenzyl)propanamide is through the nucleophilic acyl substitution reaction between 2-fluorobenzylamine and 3-chloropropionyl chloride.[1][2] This reaction is highly reliable and proceeds with high yields under controlled conditions.

Overall Reaction Scheme:

Underlying Mechanism: Nucleophilic Addition-Elimination

The reaction proceeds via a well-established two-step nucleophilic addition-elimination mechanism.[3][4]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-fluorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack breaks the carbonyl π-bond, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and the most stable leaving group, the chloride ion (Cl⁻), is eliminated.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., triethylamine) present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide.

Materials and Reagents

A summary of the required materials and their key properties is presented below.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Form | Purity |

| 2-Fluorobenzylamine | 89-99-6 | 125.15 | Liquid | >98% |

| 3-Chloropropionyl chloride | 625-36-5 | 126.97 | Liquid | ≥98% |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Liquid | ≥99% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Liquid | Anhydrous |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Aqueous (1M) | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Solid | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions: A Critical Assessment

The handling of the reagents for this synthesis demands strict adherence to safety protocols due to their inherent hazards.

-

3-Chloropropionyl Chloride: This substance is highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[5][6][7][8] It is also a lachrymator. All manipulations must be performed in a well-ventilated chemical fume hood.

-

2-Fluorobenzylamine: This amine is a combustible liquid that causes severe skin burns and eye damage.[9]

-

Triethylamine & Dichloromethane: Both are volatile and harmful. DCM is a suspected carcinogen.

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves when handling 3-chloropropionyl chloride), and chemical splash goggles are mandatory.[7]

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

-

Reagent Addition:

-

To the flask, add 2-fluorobenzylamine (e.g., 5.0 g, 39.9 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Add triethylamine (TEA) (e.g., 5.6 mL, 40.3 mmol, 1.01 eq). Stir the solution until all components are dissolved and cool the mixture to 0-5°C.

-

-

Acylation:

-

Dissolve 3-chloropropionyl chloride (e.g., 5.1 g, 40.3 mmol, 1.01 eq) in anhydrous DCM (20 mL) and add this solution to the dropping funnel.

-

Add the 3-chloropropionyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure completion.

-

Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

Causality and Experimental Rationale

Understanding the purpose of each step is paramount for troubleshooting and optimization.

-

Choice of Solvent: Dichloromethane (DCM) is an excellent choice as it is an aprotic solvent that readily dissolves the reactants but does not participate in the reaction.[1] Its low boiling point facilitates easy removal during the isolation phase.

-

Temperature Control: The acylation reaction is highly exothermic. Maintaining a low temperature (0-5°C) during the addition of the acyl chloride is critical to prevent the formation of side products and ensure a controlled reaction rate.[1]

-

Role of Triethylamine (TEA): TEA acts as an acid scavenger.[1][10] It neutralizes the HCl generated during the reaction. Without a base, the HCl would protonate the 2-fluorobenzylamine, forming an ammonium salt that is no longer nucleophilic, thereby quenching the reaction.

-

Aqueous Workup: The washing steps are designed to purify the product. The 1M HCl wash removes any unreacted triethylamine and other basic impurities. The saturated NaHCO₃ wash neutralizes any remaining acidic species, including excess HCl. The final brine wash helps to remove residual water from the organic layer before the drying step.

Purification and Characterization

The crude product, a solid or oil, can be further purified if necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel are standard methods.

The final product's identity and purity should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (Expected M.W. for C₁₀H₁₁ClFNO is 215.65 g/mol ).

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from preparation to final product isolation.

Caption: Synthetic workflow for 3-chloro-N-(2-fluorobenzyl)propanamide.

References

- EvitaChem. Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide.

- European Patent Office. Process for preparing 3-chloro-1, 2-propanediol - EP 0224246 A2.

- National Center for Biotechnology Information. 3-Chloro-N-(4-methoxyphenyl)propanamide. PubChem.

- Google Patents. Synthetic method of 3-chloropropionyl chloride - CN112409166A.

- Chemguide. Reaction between acyl chlorides and amines - addition / elimination.

- ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide.

- ChemicalBook. 3-Chloropropionyl chloride - Safety Data Sheet.

- Sigma-Aldrich. 2-Fluorobenzylamine.

- Chemistry LibreTexts. Making Amides from Acyl Chlorides.

- Fisher Scientific. SAFETY DATA SHEET - 3-Chloropropionyl chloride.

- Tokyo Chemical Industry. 2-Fluorobenzylamine.

- Organic Chemistry Portal. Amide synthesis by acylation.

- Sigma-Aldrich. SAFETY DATA SHEET - 3-chloropropionyl chloride.

- VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE.

- YouTube. synthesis of amides from acid chlorides.

- Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.

Sources

- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. vandemark.com [vandemark.com]

- 8. lobachemie.com [lobachemie.com]

- 9. 2-Fluorobenzylamine | 89-99-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to 3-chloro-N-(2-fluorobenzyl)propanamide (CAS Number 895367-68-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(2-fluorobenzyl)propanamide, a halogenated N-benzyl amide of interest in synthetic and medicinal chemistry. While specific literature on this compound (CAS 895367-68-7) is not extensively available, this document leverages established principles of organic chemistry and data from structurally analogous compounds to detail its synthesis, characterization, potential applications, and safe handling procedures. The insights provided herein are intended to equip researchers with the foundational knowledge required to explore the utility of this molecule as a building block or a potential bioactive agent in drug discovery and development.

Introduction and Rationale

N-benzyl amides are a class of organic compounds that feature prominently in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The introduction of halogen atoms, such as chlorine and fluorine, into these scaffolds can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 3-chloro-N-(2-fluorobenzyl)propanamide incorporates both a reactive chloropropyl group and a fluorobenzyl moiety, making it a potentially valuable intermediate for the synthesis of more complex molecules and a candidate for biological screening. The fluorobenzyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance binding interactions and improve metabolic stability. This guide aims to provide a detailed, theoretical, yet practical framework for the synthesis, characterization, and potential exploration of this compound.

Physicochemical Properties

The key physicochemical properties of 3-chloro-N-(2-fluorobenzyl)propanamide are summarized in the table below. These values are calculated based on its chemical structure.

| Property | Value |

| CAS Number | 895367-68-7 |

| Molecular Formula | C₁₀H₁₁ClFNO |

| Molecular Weight | 215.65 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Melting Point | Not available (predicted to be in the range of 50-100 °C) |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. |

| InChI Key | FDFDRWIRFBXCTI-UHFFFAOYSA-N |

Synthesis and Mechanism

The most direct and industrially scalable synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide involves the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and 2-fluorobenzylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the amine group of 2-fluorobenzylamine on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A tertiary amine base, such as triethylamine, is commonly used to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Synthetic Workflow Diagram

IUPAC name 3-chloro-N-(2-fluorobenzyl)propanamide

An In-depth Technical Guide to 3-chloro-N-(2-fluorobenzyl)propanamide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale of Structure and Content

This technical guide eschews a conventional, rigid template in favor of a structure dictated by the scientific narrative of 3-chloro-N-(2-fluorobenzyl)propanamide. As a molecule of significant interest in medicinal chemistry, its story is best told by first establishing its fundamental chemical identity, followed by a logical progression through its synthesis, characterization, and ultimately, its potential applications in the complex landscape of drug discovery. This approach is designed to provide not just a collection of facts, but a cohesive understanding of the molecule's properties and potential, thereby empowering the research community to harness its capabilities effectively.

Core Molecular Profile and Physicochemical Properties

3-chloro-N-(2-fluorobenzyl)propanamide is a synthetic organic compound characterized by a propanamide backbone, substituted with a chlorine atom at the 3-position and an N-linked 2-fluorobenzyl group. The strategic placement of the chloro and fluoro substituents imparts distinct chemical properties that are of significant interest in the design of bioactive molecules.

The chloro group, being a good leaving group, renders the molecule susceptible to nucleophilic attack, a feature that can be exploited for covalent modification of biological targets. The 2-fluoro substitution on the benzyl ring can enhance metabolic stability and modulate binding affinity through favorable electronic interactions.[1]

Table 1: Physicochemical and Computed Properties of 3-chloro-N-(2-fluorobenzyl)propanamide

| Property | Value (Predicted/Analogous) | Data Source |

| IUPAC Name | 3-chloro-N-(2-fluorobenzyl)propanamide | N/A |

| Molecular Formula | C₁₀H₁₁ClFNO | N/A |

| Molecular Weight | 215.65 g/mol | Analogous Compound[2] |

| CAS Number | Not broadly indexed | N/A |

| Appearance | White to off-white solid | Predicted |

| Hydrogen Bond Donors | 1 | Analogous Compound[3] |

| Hydrogen Bond Acceptors | 1 | Analogous Compound[3] |

| Rotatable Bonds | 4 | Analogous Compound[3] |

| Topological Polar Surface Area | 29.1 Ų | Analogous Compound[3] |

| LogP (Predicted) | ~2.0-2.5 | Predicted |

Synthesis and Purification: A Validated Approach

The synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide is most efficiently achieved via a nucleophilic acyl substitution reaction. This standard yet robust method involves the coupling of 2-fluorobenzylamine with 3-chloropropionyl chloride.[4][5] The causality behind the experimental choices is critical for ensuring a high yield of the desired product with minimal impurities.

Synthetic Workflow

Caption: Synthetic workflow for 3-chloro-N-(2-fluorobenzyl)propanamide.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to control the reaction and facilitate purification.

-

Reagent Preparation and Reaction Setup:

-

Dissolve 2-fluorobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet (e.g., nitrogen or argon). The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride.

-

Cool the solution to 0°C using an ice bath. This temperature control is essential to manage the exothermic nature of the acylation reaction.

-

Add triethylamine (1.1 eq) to the reaction mixture. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct of the reaction and preventing the protonation of the starting amine.[4]

-

-

Acylation:

-

Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the cooled solution. The dropwise addition ensures that the reaction temperature remains controlled, minimizing the formation of side products.

-

-

Reaction Monitoring and Completion:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

-

Workup and Extraction:

-

Quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid chloride and neutralize the triethylammonium salt) and then with brine (to reduce the solubility of the organic product in the aqueous phase).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized 3-chloro-N-(2-fluorobenzyl)propanamide, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Structural Confirmation and Purity Assessment

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the aromatic protons of the 2-fluorobenzyl group, the benzylic CH₂, the amide N-H, and the two aliphatic CH₂ groups of the propanamide chain. |

| ¹³C NMR | Structural Confirmation | Distinct signals for each unique carbon atom in the molecule. |

| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the calculated molecular weight (m/z ~215.65), with a characteristic isotopic pattern for the chlorine atom. |

| FTIR Spectroscopy | Functional Group Identification | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), and C-F stretch. |

| HPLC | Purity Assessment | A single major peak indicating a high degree of purity.[4] |

Applications in Drug Discovery and Chemical Biology

The chemical architecture of 3-chloro-N-(2-fluorobenzyl)propanamide makes it a compelling candidate for various applications in drug discovery, particularly in the realm of targeted covalent inhibitors.[8][9]

Covalent Inhibition of Therapeutic Targets

The 3-chloropropanamide moiety is a latent electrophile, capable of forming a covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine) within the active or allosteric sites of target proteins.[8][10] This irreversible mode of inhibition can lead to enhanced potency and prolonged duration of action.[11]

Caption: Mechanism of targeted covalent inhibition.

The 2-fluorobenzyl group plays a crucial role in directing the molecule to the target protein and establishing the initial non-covalent interactions that precede the irreversible covalent bonding. The fluorine atom can enhance binding affinity through various non-covalent interactions and improve pharmacokinetic properties.[12][13][14]

A Versatile Scaffold for Library Synthesis

Beyond its potential as a standalone inhibitor, 3-chloro-N-(2-fluorobenzyl)propanamide serves as an excellent starting point for the synthesis of compound libraries. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a diverse array of analogues for structure-activity relationship (SAR) studies.

This synthetic tractability allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Concluding Remarks and Future Outlook

3-chloro-N-(2-fluorobenzyl)propanamide represents a molecule of significant synthetic and medicinal value. Its straightforward synthesis, coupled with the inherent reactivity of the chloropropanamide moiety and the advantageous properties conferred by the fluorobenzyl group, makes it a compelling tool for chemical biologists and drug discovery scientists. This guide has provided a comprehensive, technically grounded overview of its synthesis, characterization, and potential applications, with a focus on the underlying scientific principles. It is our hope that this document will serve as a valuable resource for researchers seeking to explore the therapeutic potential of this and related molecules.

References

-

3-chloro-N-(4-methylbenzyl)propanamide | C11H14ClNO | CID 4218506 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

The role of fluorine in medicinal chemistry - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

The role of fluorine in medicinal chemistry . Taylor & Francis Online. Available at: [Link]

-

Covalent Inhibition in Drug Discovery - PMC - PubMed Central - NIH . National Center for Biotechnology Information. Available at: [Link]

-

21.7: Chemistry of Amides - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Purification and Characterisation of Organic Compounds - Unacademy . Unacademy. Available at: [Link]

-

Purification and Characterisation of Organic Compounds for JEE & NEET - Vedantu . Vedantu. Available at: [Link]

-

Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry . ACS Publications. Available at: [Link]

-

The rise of covalent inhibitors in strategic therapeutic design - CAS . CAS. Available at: [Link]

-

Targeted covalent inhibitors - Wikipedia . Wikipedia. Available at: [Link]

-

3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications . ACS Publications. Available at: [Link]

-

How Is Fluorine Used in the Medical Field? - Inhance Technologies . Inhance Technologies. Available at: [Link]

Sources

- 1. inhancetechnologies.com [inhancetechnologies.com]

- 2. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-chloro-N-(4-methylbenzyl)propanamide | C11H14ClNO | CID 4218506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. JEE 2022: Chemistry- Purification and Characterization of Organic Compounds [unacademy.com]

- 7. Purification and Characterisation of Organic Compounds for JEE & NEET [vedantu.com]

- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 10. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-chloro-N-(2-fluorobenzyl)propanamide

This technical guide provides a comprehensive overview of 3-chloro-N-(2-fluorobenzyl)propanamide, a halogenated secondary amide with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a robust synthetic protocol, and detailed analytical methodologies for its characterization.

Introduction

3-chloro-N-(2-fluorobenzyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a chlorine atom and an N-benzyl group that is further substituted with a fluorine atom. Halogenated amides are a significant class of molecules in drug discovery and organic synthesis, often serving as key intermediates or exhibiting a range of biological activities. The presence of both chlorine and fluorine atoms in this molecule can significantly influence its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a thorough understanding of this compound, from its fundamental properties to its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of 3-chloro-N-(2-fluorobenzyl)propanamide are crucial for its handling, formulation, and potential applications. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClFNO | Calculated |

| Molecular Weight | 215.65 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available (Predicted to be a crystalline solid) | N/A |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

The molecular weight is calculated based on the atomic masses of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Chlorine (35.45 g/mol ), Fluorine (19.00 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ).

Synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide

The most direct and efficient method for the synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide is the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and 2-fluorobenzylamine. This reaction, a variation of the Schotten-Baumann reaction, is widely used for the formation of amide bonds from acid chlorides and amines due to its high efficiency and generally high yields.[][2]

Reaction Scheme:

Caption: Synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide.

Experimental Protocol:

This protocol describes a laboratory-scale synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide.

Materials:

-

2-Fluorobenzylamine

-

3-Chloropropionyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzylamine (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.[3][4]

-

Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is often exothermic.[]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt) and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-chloro-N-(2-fluorobenzyl)propanamide. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorobenzyl group, the benzylic methylene protons, and the two methylene groups of the propanamide chain. The benzylic protons will likely appear as a doublet coupled to the amide proton, while the propanamide methylene groups will exhibit a triplet-of-triplets pattern due to coupling with each other. The chemical shifts of aromatic protons will be influenced by the fluorine substituent.[5]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the benzyl and propanamide moieties.

-

¹⁹F NMR: A fluorine NMR spectrum will show a signal for the single fluorine atom on the benzyl ring, providing further confirmation of its presence and chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 215, with an M+2 peak at m/z 217 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for N-benzylamides include cleavage of the benzylic C-N bond and cleavage adjacent to the carbonyl group.[6] A potential fragmentation pathway is illustrated below.

Caption: Predicted mass spectrometry fragmentation of the title compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Amide I Band: A strong absorption band is expected between 1630 and 1680 cm⁻¹ corresponding to the C=O stretching vibration of the secondary amide.[7][8]

-

Amide II Band: An absorption band between 1510 and 1570 cm⁻¹ is anticipated due to the N-H bending and C-N stretching vibrations.[8]

-

N-H Stretch: A peak in the region of 3230-3270 cm⁻¹ is characteristic of the N-H stretching vibration in secondary amides.[9]

-

C-Cl Stretch: A band in the range of 600-800 cm⁻¹ can be attributed to the C-Cl stretching vibration.

-

C-F Stretch: A strong absorption band is expected around 1000-1400 cm⁻¹ for the C-F stretching of the fluorobenzyl group.

Potential Applications and Further Research

While specific biological activities of 3-chloro-N-(2-fluorobenzyl)propanamide have not been reported, its structural motifs suggest potential for further investigation in several areas:

-

Medicinal Chemistry: As a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The combination of chloro and fluoro substituents can be advantageous for modulating pharmacokinetic properties.

-

Agrochemicals: Halogenated amides are a known class of compounds with pesticidal and herbicidal activities.

-

Materials Science: Amides can participate in hydrogen bonding, which can be exploited in the design of polymers and other materials with specific properties.

Further research should focus on the synthesis and biological evaluation of this compound and its derivatives to explore their potential in various fields.

References

-

Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of amides from acid chlorides. (2019). YouTube. [Link]

-

ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. (n.d.). ResearchGate. [Link]

-

Molecular Weight Calculator. (n.d.). Omni Calculator. [Link]

-

Amine to Amide (via Acid Chloride). (n.d.). Organic Chemistry Portal. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. (2004). ResearchGate. [Link]

-

Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]

-

The preparation of amides. (n.d.). Chemguide. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]

-

FTIR spectra of amides. (2023). YouTube. [Link]

-

Figure S42. 1H NMR spectrum (100 MHz, CDCl3) of N-benzylbenzamide (7). (n.d.). ResearchGate. [Link]

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Molecular Weight Calculator (Molar Mass). (n.d.). A-Z Chemistry. [Link]

-

Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). Jena Library. [Link]

-

Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). ACS Publications. [Link]

-

Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]

-

N-Benzoylbenzylamine. (n.d.). PubChem. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). University of Alabama at Birmingham. [Link]

-

Molar Mass Calculator. (n.d.). American Water Chemicals. [Link]

-

Part 21: Mass Spectrometry - Fragmentation and Interpretation. (2018). YouTube. [Link]

Sources

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Speculative Mechanism of Action of 3-chloro-N-(2-fluorobenzyl)propanamide

Foreword for the Research Community

The exploration of novel chemical entities is the lifeblood of therapeutic innovation. Within this pursuit, the elucidation of a molecule's mechanism of action stands as a critical milestone, transforming a mere chemical structure into a potential therapeutic agent with a defined biological purpose. This guide is dedicated to the scientific exploration of 3-chloro-N-(2-fluorobenzyl)propanamide , a compound for which, to our knowledge, the mechanism of action has not been publicly elucidated.

This document is not a declaration of established facts but rather an exercise in reasoned speculation, grounded in the fundamental principles of medicinal chemistry and pharmacology. It is intended for an audience of fellow researchers, scientists, and drug development professionals who understand that the path to discovery is paved with well-formulated hypotheses and rigorous experimental validation. Herein, we will dissect the structure of 3-chloro-N-(2-fluorobenzyl)propanamide, propose plausible mechanisms of action based on the known activities of its constituent moieties, and provide a comprehensive roadmap for the experimental validation of these hypotheses. Our approach is rooted in scientific integrity, with a commitment to providing a logical framework for future investigation.

Deconstructing the Molecule: A Tale of Two Moieties

The structure of 3-chloro-N-(2-fluorobenzyl)propanamide presents two key functional regions that likely dictate its biological activity: the 3-chloropropanamide "warhead" and the 2-fluorobenzyl "guidance" moiety.

-

The 3-Chloropropanamide Moiety: This functional group is reminiscent of other α-halo amides and is structurally related to known alkylating agents.[1][2][3] The presence of a chlorine atom on the propyl chain introduces an electrophilic center, creating the potential for covalent interaction with biological nucleophiles. This suggests a possible role as a covalent inhibitor or a pro-drug that can be activated to a more reactive species.

-

The 2-Fluorobenzyl Moiety: The benzyl group, a common scaffold in medicinal chemistry, can participate in various non-covalent interactions, including hydrophobic and pi-stacking interactions, with target proteins.[4][5] The ortho-fluorine substitution is particularly noteworthy. Fluorine's high electronegativity and ability to form hydrogen bonds can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.[6][7][8] This moiety likely plays a crucial role in target recognition and binding specificity.

Hypothesis 1: Covalent Inhibition via the Electrophilic "Warhead"

Our primary hypothesis posits that 3-chloro-N-(2-fluorobenzyl)propanamide functions as a covalent inhibitor. The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack by amino acid residues within the active site of a target protein, such as cysteine, histidine, or lysine. This would result in the formation of a stable covalent bond and irreversible inhibition of the protein's function.

Proposed Signaling Pathway: Irreversible Enzyme Inhibition

Caption: Proposed mechanism of covalent inhibition by 3-chloro-N-(2-fluorobenzyl)propanamide.

Experimental Validation Protocol: Enzyme Inhibition Assay

Objective: To determine if 3-chloro-N-(2-fluorobenzyl)propanamide acts as an irreversible inhibitor of a putative target enzyme.

Methodology:

-

Enzyme Selection: Based on literature precedents for similar scaffolds, select a panel of candidate enzymes (e.g., proteases, kinases, or metabolic enzymes with known cysteine or histidine residues in their active sites).

-

Reagents:

-

Purified target enzyme

-

Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate for continuous monitoring)

-

3-chloro-N-(2-fluorobenzyl)propanamide (dissolved in DMSO)

-

Assay buffer

-

Control compounds: a known reversible inhibitor and a known irreversible inhibitor of the target enzyme.

-

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of 3-chloro-N-(2-fluorobenzyl)propanamide for different time intervals (e.g., 0, 15, 30, 60 minutes). b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress over time using a plate reader. d. To test for irreversibility, dialyze or use a spin column to remove unbound inhibitor after pre-incubation and then measure the remaining enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocities.

-

Plot the percentage of enzyme inhibition against the pre-incubation time for each inhibitor concentration.

-

Determine the IC50 value at different pre-incubation times. A time-dependent decrease in IC50 is indicative of irreversible inhibition.

-

For the dialysis/spin column experiment, a lack of recovery of enzyme activity after removal of the unbound inhibitor confirms irreversible binding.

-

Hypothetical Data Presentation

| Pre-incubation Time (min) | IC50 of Compound (µM) |

| 0 | 50 |

| 15 | 25 |

| 30 | 10 |

| 60 | 2 |

Table 1: Hypothetical time-dependent IC50 values suggesting irreversible inhibition.

Hypothesis 2: Bioactivation to a More Potent Alkylating Agent

An alternative hypothesis is that 3-chloro-N-(2-fluorobenzyl)propanamide is a pro-drug that undergoes intracellular metabolism to form a more reactive species. This is a common strategy in drug design to improve stability and bioavailability.

Proposed Bioactivation Pathway

Caption: Proposed bioactivation pathway of 3-chloro-N-(2-fluorobenzyl)propanamide.

Experimental Validation Protocol: Mass Spectrometry-Based Metabolite Identification and Covalent Adduct Mapping

Objective: To identify potential reactive metabolites and their covalent adducts with target proteins.

Methodology:

-

In Vitro Metabolism: a. Incubate 3-chloro-N-(2-fluorobenzyl)propanamide with liver microsomes or S9 fractions in the presence of NADPH. b. Analyze the reaction mixture at different time points using LC-MS/MS to identify potential metabolites.

-

Cellular Covalent Adduct Analysis: a. Treat cells with 3-chloro-N-(2-fluorobenzyl)propanamide. b. Lyse the cells and digest the proteome with trypsin. c. Enrich for modified peptides using specific antibodies or chemical enrichment strategies. d. Analyze the enriched peptides by LC-MS/MS to identify the modified amino acid residues and the mass shift corresponding to the adducted molecule or its metabolite.

-

Data Analysis:

-

Compare the mass spectra of the metabolized samples with the control to identify new peaks corresponding to metabolites.

-

Use tandem mass spectrometry (MS/MS) to elucidate the structures of the metabolites.

-

Search the MS/MS data from the cellular experiment against a protein database to identify the proteins and specific residues that are covalently modified.

-

Hypothetical Data Presentation

| Observed Mass (Da) | Proposed Structure | Modification Site | Target Protein |

| [M+H]+ of Cys + 165.05 | Cysteine adduct of the parent compound | Cys123 | Protein X |

| [M+H]+ of His + 129.04 | Histidine adduct of a dechlorinated, cyclized intermediate | His234 | Protein Y |

Table 2: Hypothetical mass spectrometry data identifying covalent adducts.

Hypothesis 3: The Role of the 2-Fluorobenzyl Moiety in Target Recognition

The 2-fluorobenzyl group is not merely a passive component. It is hypothesized to play a critical role in guiding the molecule to its specific biological target and enhancing its binding affinity. The fluorine atom, with its unique electronic properties, could be involved in crucial interactions within the binding pocket of the target protein.

Proposed Experimental Workflow for Target Deconvolution

Caption: Experimental workflow for identifying the protein target(s) of 3-chloro-N-(2-fluorobenzyl)propanamide.

Experimental Validation Protocol: Comparative Activity of Analogs

Objective: To investigate the contribution of the 2-fluorobenzyl moiety to the biological activity.

Methodology:

-

Synthesis of Analogs: Synthesize a series of analogs of 3-chloro-N-(2-fluorobenzyl)propanamide with modifications to the benzyl ring, including:

-

Unsubstituted benzyl

-

3-fluorobenzyl

-

4-fluorobenzyl

-

2-chlorobenzyl

-

2-methylbenzyl

-

-

Biological Assays: Test the parent compound and all synthesized analogs in a relevant cell-based assay (e.g., a cytotoxicity assay in a cancer cell line or a functional assay related to a hypothesized target).

-

Data Analysis:

-

Determine the EC50 or IC50 values for each compound.

-

Compare the activities of the analogs to that of the parent compound to establish a structure-activity relationship (SAR).

-

Hypothetical Data Presentation

| Compound | Modification | IC50 (µM) |

| Parent | 2-fluorobenzyl | 5 |

| Analog 1 | benzyl | 50 |

| Analog 2 | 3-fluorobenzyl | 15 |

| Analog 3 | 4-fluorobenzyl | 25 |

| Analog 4 | 2-chlorobenzyl | 8 |

| Analog 5 | 2-methylbenzyl | 40 |

Table 3: Hypothetical structure-activity relationship data highlighting the importance of the 2-fluoro substitution.

Conclusion and Future Directions

The in-depth technical guide presented here offers a scientifically grounded, albeit speculative, exploration of the potential mechanisms of action for 3-chloro-N-(2-fluorobenzyl)propanamide. The proposed hypotheses of covalent inhibition, bioactivation, and the critical role of the 2-fluorobenzyl moiety in target recognition provide a robust framework for initiating a comprehensive investigation into this molecule's biological activity.

The experimental protocols outlined are designed to systematically test these hypotheses, moving from broad, mechanism-defining assays to more specific target identification and validation studies. The successful execution of these experiments will be instrumental in elucidating the true mechanism of action of 3-chloro-N-(2-fluorobenzyl)propanamide and will ultimately determine its potential as a lead compound for drug development. The path forward requires a multidisciplinary approach, combining synthetic chemistry, biochemistry, cell biology, and proteomics to unravel the intricate interactions of this molecule within a biological system.

References

-

INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-MONOCHLORO-1,2-PROPANEDIOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]

-

Boyle, G. M., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 16(8), 6556–6577. Retrieved from [Link]

-

RSC Publishing. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Pace, V., et al. (2017). The Fascinating Chemistry of α-Haloamides. European Journal of Organic Chemistry, 2017(48), 7079-7096. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (2022). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis, 12(15), 9249-9259. Retrieved from [Link]

-

ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. Retrieved from [Link]

-

Liv Hospital. (n.d.). 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. Retrieved from [Link]

-

ResearchGate. (2020). Direct α-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. Retrieved from [Link]

-

Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Britannica. (n.d.). Alkylating agent. Retrieved from [Link]

-

Autechaux. (n.d.). Exploring (2-Fluoro-Benzyl)-Hydrazine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

PubMed. (1983). Alkylation of amide linkages and cleavage of the C chain in the enzyme-activated-substrate inhibition of alpha-chymotrypsin with N-nitrosamides. Journal of the American Chemical Society, 105(16), 5434-5442. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropropanamide. PubChem Compound Summary for CID 94385. Retrieved from [Link]

-

PubMed. (2019). Inhibition of α-amylase Activity by Zn2+: Insights from Spectroscopy and Molecular Dynamics Simulations. Current Pharmaceutical Design, 24(44), 5277-5285. Retrieved from [Link]

-

SIOC Journals. (n.d.). Progress of N-Benzyl Removal. Retrieved from [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

ResearchGate. (2020). N-alkylation of various amides with benzyl alcohol catalyzed by.... Retrieved from [Link]

-

WebMD. (2024). Alkylating Agents for Breast Cancer. Retrieved from [Link]

-

Nursing CE Central. (2022). Reviewing the Pharmacology of Alkylating Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloropropanamide. PubChem Compound Summary for CID 79982. Retrieved from [Link]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. int.livhospital.com [int.livhospital.com]

- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 4. Benzylamines [organic-chemistry.org]

- 5. sioc-journal.cn [sioc-journal.cn]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ajrconline.org [ajrconline.org]

In silico prediction of 3-chloro-N-(2-fluorobenzyl)propanamide targets

Technical Whitepaper: In Silico Target Deconvolution for 3-chloro-N-(2-fluorobenzyl)propanamide

Executive Summary: The "Fluorinated Beclamide" Hypothesis

The compound 3-chloro-N-(2-fluorobenzyl)propanamide (hereafter referred to as 3-Cl-2-FBP ) represents a specific halogenated derivative of the legacy anticonvulsant Beclamide (N-benzyl-3-chloropropanamide).[1] While Beclamide has been utilized clinically for decades, the introduction of a fluorine atom at the ortho position of the benzyl ring introduces significant electronic and steric changes that necessitate a dedicated in silico deconvolution strategy.[1]

This guide outlines a high-fidelity computational workflow to predict the biological targets of 3-Cl-2-FBP. By synthesizing ligand-based similarity searching with structure-based covalent docking, we propose that 3-Cl-2-FBP acts as a modulator of Voltage-Gated Sodium Channels (NaV) with potential secondary polypharmacology against Monoamine Oxidase B (MAO-B) and cysteine-dependent enzymes due to its electrophilic

Chemical Space & Structural Pharmacophore

Before initiating computational screening, we must deconstruct the ligand into its functional pharmacophores. 3-Cl-2-FBP is not a "drug-like" entity in the Lipinski sense alone; it is a reactive fragment scaffold .[1]

| Feature | Structural Moiety | Pharmacological Implication |

| Hydrophobic Anchor | 2-Fluorobenzyl ring | Comparison to Lacosamide and Safinamide .[1] The 2-F substitution often improves metabolic stability and lipophilicity ( |

| Linker | Propanamide chain | Flexible linker allowing conformational adaptation.[1] |

| Warhead | 3-Chloro group ( | A weak electrophile.[1] Potential for |

Structural Insight: The 3-chloropropanamide moiety is structurally analogous to the "warheads" used in covalent probes.[1] Therefore, standard non-covalent docking is insufficient; covalent docking protocols are mandatory.[1]

Computational Workflow: The Deconvolution Pipeline

The following workflow integrates open-source and commercial methodologies to maximize prediction confidence.

Phase A: Ligand-Based Screening (The "Guilt-by-Association" Method)[1]

Objective: Identify targets of structurally similar approved drugs.

-

Similarity Search:

-

Tool: ChEMBL / SwissSimilarity.[1]

-

Query: SMILES C(CCl)C(=O)NCC1=CC=CC=C1F

-

Algorithm: Tanimoto Coefficient (TC) > 0.7 using ECFP4 fingerprints.

-

Expected Hits:

-

-

QSAR Profiling:

Phase B: Structure-Based Covalent Docking

Objective: Assess binding affinity to the primary hypothesis (NaV) and off-target cysteines.[1]

Protocol 1: Voltage-Gated Sodium Channel (NaV1.[1]7) Docking

-

PDB Target: 5EK0 (Human NaV1.7).[1]

-

Site: The Local Anesthetic (LA) binding site in the pore (Phe1764, Tyr1771).[1]

-

Method:

-

Grid Generation: Center grid on the known Lacosamide/lidocaine binding pocket.[1]

-

Docking (Glide/AutoDock Vina): Run standard precision (SP) docking.

-

Filter: Select poses where the 2-fluorobenzyl ring engages in

-stacking with Tyr1771.

-

Protocol 2: Covalent Cysteine Screening (The "Warhead" Check)

-

Rationale: The

-chloro group can alkylate reactive cysteines.[1] -

Target Class: Cysteine Proteases (e.g., Cathepsin K, SARS-CoV-2 3CLpro) and kinases with non-catalytic cysteines.[1]

-

Method:

Visualization: The Prediction Logic

The following diagram illustrates the decision tree for classifying the biological activity of 3-Cl-2-FBP.

Caption: Logical flow for target deconvolution, moving from chemical similarity (Beclamide/Lacosamide) to mechanistic validation via docking.

Predicted Target Profile & Validation

Based on the in silico architecture described, the predicted profile for 3-Cl-2-FBP is:

| Target Class | Specific Protein | Prediction Confidence | Mechanism |

| Ion Channel | NaV1.2 / NaV1.6 | High | Pore blocking; stabilization of the slow-inactivated state (similar to Lacosamide).[1] |

| Enzyme | MAO-B | Medium | Hydrophobic pocket binding of the fluorobenzyl group; potential covalent modification.[1] |

| Off-Target | Cathepsin / 3CLpro | Low-Medium | Non-specific alkylation of active site cysteine by the |

Experimental Validation Protocol

To validate these in silico predictions, the following "Wet Lab" experiments are required:

-

Thermal Shift Assay (TSA):

-

Whole-Cell Patch Clamp:

-

Glutathione (GSH) Reactivity Test:

References

-

PubChem. Compound Summary: 3-Chloropropanamide derivatives.[1][2] National Library of Medicine.[1] [Link]

-

ChEMBL Database. Target predictions for N-benzylpropanamide scaffolds. European Bioinformatics Institute.[1] [Link][1]

-

SwissTargetPrediction. Ligand-based target prediction for small molecules.[1] Swiss Institute of Bioinformatics.[1] [Link]

-

Schrödinger. Covalent Docking (CovDock) Methodology.[1] Schrödinger, LLC.[1] [Link]

-

Beyreuther, B. K., et al. (2007).[1] Lacosamide: a review of preclinical properties. CNS Drug Reviews.[1] [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 3-chloro-N-(2-fluorobenzyl)propanamide: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 3-chloro-N-(2-fluorobenzyl)propanamide, a compound of interest in contemporary drug discovery. The guide is intended for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for creating a diverse library of these analogs, explores their potential biological activities with a focus on anticancer and analgesic applications, and elucidates the structure-activity relationships that govern their efficacy. Detailed experimental protocols for both synthesis and biological evaluation are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction: The Rationale for Exploring Analogs of 3-chloro-N-(2-fluorobenzyl)propanamide

The N-benzylpropanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound, 3-chloro-N-(2-fluorobenzyl)propanamide, possesses key structural features that suggest potential interactions with various biological targets. The presence of a halogenated benzyl ring and a reactive chloropropanamide moiety indicates that this compound and its analogs could exhibit a range of pharmacological effects. While direct biological data for 3-chloro-N-(2-fluorobenzyl)propanamide is not extensively documented in publicly available literature, the known activities of structurally similar molecules provide a strong rationale for the synthesis and evaluation of its analogs.

Notably, N-benzylamides and related structures have demonstrated efficacy as:

-

Anticancer Agents: Specifically, N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key targets in oncology.[1]

-

Analgesics: A significant body of research highlights the role of N-benzylpropanamides as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial ion channel involved in pain perception.[2][3]

-

Anticonvulsants: N-Benzyl-2-acetamidopropionamide derivatives have shown promise as potent anticonvulsant agents.[4]

This guide will focus on the exploration of structural analogs of 3-chloro-N-(2-fluorobenzyl)propanamide, with a particular emphasis on their potential as anticancer and TRPV1 antagonist agents.

Synthetic Strategies for N-Substituted Propanamide Analogs

The synthesis of N-substituted propanamides is a well-established area of organic chemistry. The general approach involves the formation of an amide bond between a primary or secondary amine and a carboxylic acid or its activated derivative. For the synthesis of analogs of 3-chloro-N-(2-fluorobenzyl)propanamide, modifications can be introduced at three key positions: the propanamide backbone, the chloro substituent, and the 2-fluorobenzyl group.

General Synthesis Workflow

The most common and efficient method for the synthesis of N-benzylpropanamides is the reaction of a substituted benzylamine with 3-chloropropanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of N-benzylpropanamide analogs.

Experimental Protocol: Synthesis of a Representative Analog

The following protocol describes the synthesis of a representative analog, 3-chloro-N-(2,4-difluorobenzyl)propanamide.

Materials:

-

3-chloropropanoyl chloride

-

2,4-difluorobenzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To a solution of 2,4-difluorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add 3-chloropropanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, two primary therapeutic areas of interest for the analogs of 3-chloro-N-(2-fluorobenzyl)propanamide are oncology and pain management.

Anticancer Activity: Dual EGFR/HDAC3 Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a signaling cascade leading to cell proliferation, survival, and metastasis.[1][5][6][7][8] Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression.[9][10][11][12][13][14] HDAC3, in particular, is implicated in cancer cell proliferation and survival.[11][12][13] The dual inhibition of EGFR and HDAC3 presents a promising strategy for cancer therapy.

Caption: Simplified signaling pathway of dual EGFR/HDAC3 inhibition by N-benzylpropanamide analogs.

Analgesic Activity: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[15][16][17][18] It is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[15][17] Antagonism of TRPV1 is a validated strategy for the development of novel analgesics.

Caption: Mechanism of TRPV1 antagonism by N-benzylpropanamide analogs in nociceptive neurons.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the N-benzylpropanamide analogs can be modulated by systematic structural modifications.

Modifications to the Benzyl Ring

The substitution pattern on the benzyl ring is critical for activity. Electron-withdrawing groups, such as fluorine and chlorine, can influence the electronic properties and lipophilicity of the molecule, potentially enhancing binding to the target protein. The position of these substituents is also crucial, as demonstrated in various studies on related scaffolds.

Modifications to the Propanamide Backbone

Alterations to the propanamide linker, such as the introduction of alkyl or other functional groups, can affect the conformational flexibility of the molecule and its ability to adopt the optimal binding pose within the active site of the target.

Modifications to the Chloro Substituent

The 3-chloro group on the propanamide chain is a potential site for metabolic transformation and can also influence the reactivity of the molecule. Replacing the chlorine with other halogens or functional groups can modulate the pharmacokinetic and pharmacodynamic properties of the analogs.

Biological Evaluation: Experimental Protocols

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the synthesized analogs on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized analogs dissolved in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents

-

Plate reader

Procedure (MTT Assay):

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the synthesized analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each analog.

In Vitro TRPV1 Antagonist Assay

Objective: To assess the ability of the synthesized analogs to inhibit the activation of the TRPV1 channel.

Materials:

-

HEK293 or CHO cells stably expressing human TRPV1

-

Complete cell culture medium

-

Fluo-4 AM calcium indicator dye

-

Capsaicin (TRPV1 agonist)

-

Synthesized analogs dissolved in DMSO

-

96-well black-walled, clear-bottom plates

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Seed TRPV1-expressing cells into 96-well plates and incubate for 24 hours.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

-

Pre-incubate the cells with various concentrations of the synthesized analogs for 15-30 minutes.

-

Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells.

-

Measure the intracellular calcium influx by monitoring the change in fluorescence using a FLIPR instrument.

-

Calculate the IC₅₀ value for each analog based on the inhibition of the capsaicin-induced calcium response.

Data Presentation and Interpretation

The following tables present hypothetical but plausible data for a series of structural analogs of 3-chloro-N-(2-fluorobenzyl)propanamide, illustrating how SAR data can be organized and interpreted.

Table 1: In Vitro Anticancer Activity of N-Benzylpropanamide Analogs

| Compound ID | R¹ (Propanamide) | R² (Benzyl Ring) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| Core | 3-Cl | 2-F | 15.2 | 21.8 |

| Analog 1 | 3-Cl | 2,4-diF | 8.5 | 12.3 |

| Analog 2 | 3-Cl | 4-CF₃ | 5.1 | 7.9 |

| Analog 3 | 3-Br | 2-F | 12.7 | 18.5 |

| Analog 4 | 3-F | 2-F | 18.9 | 25.1 |

Interpretation: The data suggests that the introduction of additional electron-withdrawing groups on the benzyl ring (Analogs 1 and 2) enhances anticancer activity. The trifluoromethyl group at the 4-position (Analog 2) appears to be particularly beneficial. Substitution of the 3-chloro group with bromine (Analog 3) results in a slight decrease in activity, while replacement with fluorine (Analog 4) leads to a more significant loss of potency.

Table 2: In Vitro TRPV1 Antagonist Activity of N-Benzylpropanamide Analogs

| Compound ID | R¹ (Propanamide) | R² (Benzyl Ring) | TRPV1 IC₅₀ (nM) |

| Core | 3-Cl | 2-F | 250 |

| Analog 5 | 3-Cl | 2-Cl | 180 |

| Analog 6 | 3-Cl | 4-t-Butyl | 55 |

| Analog 7 | 3-Cl | 3,4-diCl | 98 |

| Analog 8 | 2-Me, 3-Cl | 2-F | 350 |

Interpretation: These results indicate that lipophilicity and steric bulk on the benzyl ring play a significant role in TRPV1 antagonism. The introduction of a bulky t-butyl group at the 4-position (Analog 6) dramatically improves potency. Halogenation at different positions on the benzyl ring also modulates activity. The addition of a methyl group at the 2-position of the propanamide backbone (Analog 8) is detrimental to activity.

Conclusion and Future Directions

The structural analogs of 3-chloro-N-(2-fluorobenzyl)propanamide represent a promising class of compounds with the potential for development as both anticancer and analgesic agents. This guide has provided a framework for the rational design, synthesis, and biological evaluation of these analogs. The presented synthetic protocols are robust and adaptable for the creation of a diverse chemical library. The outlined in vitro assays provide reliable methods for assessing the biological activity of these compounds.

Future work in this area should focus on:

-

Lead Optimization: Further refinement of the most potent analogs through iterative cycles of design, synthesis, and testing.

-

In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of cancer and pain to assess their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular interactions of these analogs with their biological targets to elucidate the precise mechanisms of action.

By following the principles and methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile chemical scaffold.

References

- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. [Link]

-

TRPV1 Receptors and Signal Transduction. NCBI. [Link]

-

A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. PMC. [Link]

-

3-Chloro-2-fluorobenzamide | C7H5ClFNO | CID 517842. PubChem. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Mechanisms of HDACs in cancer development. Frontiers. [Link]

-

HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. PMC. [Link]

-

The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization. Frontiers. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues. PubMed. [Link]

-

Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. PMC. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PMC. [Link]

-

(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

-

A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. NIH. [Link]

- A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. (URL not available)

-

Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. PubMed. [Link]

-

HDAC3 | Cancer Genetics Web. Cancer Genetics Web. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. PMC. [Link]

-

TRPV1 Modulators for the Treatment of Pain and Inflammation. ACS Publications. [Link]

-

Characterization of Histone Deacetylase Mechanisms in Cancer Development. PMC. [Link]

-

Anticancer activities (IC 50 ) of biphenyl amide analogues (32-41). ResearchGate. [Link]

-

Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of trithe ple-negative breast cancer. PubMed. [Link]

-

2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

-

3-Chloro-N-(2-chlorophenyl)benzamide. PMC. [Link]

-

TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI. [Link]

-

3-Chloro-N-(4-methoxyphenyl)propanamide. PMC. [Link]

-

N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central. [Link]

-

Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies | ACS Omega. ACS Publications. [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. [Link]

-

3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI. [Link]

-

Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 11. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC3 | Cancer Genetics Web [cancerindex.org]

- 13. Characterization of Histone Deacetylase Mechanisms in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Frontiers | The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

Lipophilicity and solubility of N-benzylpropanamides

Topic: Physicochemical Profiling of N-Benzylpropanamides: Lipophilicity, Solubility, and CNS Optimization Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The N-benzylpropanamide scaffold represents a privileged structural motif in central nervous system (CNS) medicinal chemistry, most notably exemplified by the anticonvulsant lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropanamide).[1] Optimizing this class of compounds requires a delicate balance between lipophilicity (critical for Blood-Brain Barrier [BBB] penetration) and aqueous solubility (essential for bioavailability and formulation).

This technical guide provides a rigorous analysis of the physicochemical properties of N-benzylpropanamides. It moves beyond basic descriptors to explore the structure-property relationships (SPR) that govern their pharmacokinetic behavior.[1] We present validated experimental protocols for determining partition coefficients (logP) and thermodynamic solubility, supported by comparative data sets and mechanistic insights into CNS multiparameter optimization (MPO).

Molecular Architecture & Design Logic